4,5-Dioxopentanoic acid

説明

Historical Context and Discovery

The discovery and characterization of this compound emerged from systematic investigations into organic compounds with multiple carbonyl functionalities during the mid-20th century. Early research efforts focused on understanding the oxidative degradation products of various organic substrates, particularly those derived from amino acid metabolism and related biochemical pathways. The compound gained scientific prominence through studies examining the glyoxalase enzyme system, where researchers identified this compound as a specific substrate capable of undergoing enzymatic transformation through glyoxalase I and glyoxalase II reactions.

Historical investigations revealed that this compound could be synthesized through controlled oxidation reactions, particularly involving the treatment of specific precursor molecules with oxidizing agents such as cupric acetate. These early synthetic approaches established fundamental methodologies that continue to influence contemporary preparation techniques. The compound's recognition as a metabolically relevant molecule emerged through research into porphyrin biosynthesis pathways, where scientists demonstrated its formation from glutamate precursors in chlorophyll-producing organisms.

Research conducted during the 1970s and 1980s significantly advanced understanding of this compound's biological relevance. Studies utilizing the unicellular green alga Scenedesmus obliquus demonstrated that this compound occurs naturally within cellular environments under specific illumination conditions, particularly when cells are exposed to laevulinic acid. These investigations provided crucial evidence for the compound's enzymatic formation from intact five-carbon atom skeletons derived from glutamate precursors.

Nomenclature and Classification Systems

This compound operates under multiple nomenclature systems that reflect its chemical structure and functional group arrangements. The International Union of Pure and Applied Chemistry designation recognizes this compound as this compound, directly indicating the presence of two oxo groups positioned at the fourth and fifth carbon atoms of a pentanoic acid backbone. Alternative nomenclature includes 4,5-dioxovaleric acid, emphasizing its relationship to valeric acid while highlighting the dual ketone functionalities.

The compound's systematic classification places it within the broader category of dioxo monocarboxylic acids, specifically those featuring a valeric acid core structure. Chemical databases recognize multiple synonymous designations, including gamma-delta-dioxovaleric acid and gamma-delta-dioxovalerate, which reflect the positional relationship of the oxo groups relative to the carboxyl functionality. The Chemical Abstracts Service has assigned the registry number 5976-90-9 to this compound, providing a unique identifier within chemical literature and databases.

Structural classification systems categorize this compound according to its functional group characteristics and molecular framework. The compound exhibits properties characteristic of both ketone and carboxylic acid functionalities, placing it within the realm of multifunctional organic molecules. Database entries consistently identify the molecular formula as C5H6O4, with a computed molecular weight of 130.10 grams per mole.

| Classification Category | Designation | Reference System |

|---|---|---|

| Primary Chemical Name | This compound | IUPAC Nomenclature |

| Alternative Name | 4,5-Dioxovaleric acid | Common Chemical Usage |

| Systematic Classification | Dioxo monocarboxylic acid | Chemical Taxonomy |

| CAS Registry Number | 5976-90-9 | Chemical Abstracts Service |

| PubChem CID | 119412 | PubChem Database |

Structural Significance in Organic Chemistry

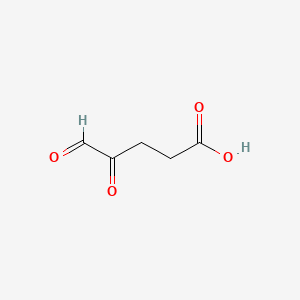

The molecular architecture of this compound presents distinctive structural features that contribute to its chemical reactivity and biological significance. The compound's backbone consists of a five-carbon chain terminated by a carboxylic acid group, with two ketone functionalities positioned at the fourth and fifth carbon atoms. This arrangement creates a unique electronic environment that influences both intermolecular interactions and chemical reactivity patterns.

Computational analysis reveals specific three-dimensional conformational preferences that affect the compound's stability and interaction potential. The presence of two adjacent carbonyl groups creates opportunities for intramolecular hydrogen bonding and influences the overall molecular geometry. The calculated InChI identifier InChI=1S/C5H6O4/c6-3-4(7)1-2-5(8)9/h3H,1-2H2,(H,8,9) provides precise structural information that enables accurate computational modeling and database searches.

The compound's structural characteristics position it as an important intermediate in various synthetic pathways and metabolic processes. The dual ketone functionality renders the molecule susceptible to nucleophilic attack and reduction reactions, while the carboxylic acid group provides additional sites for chemical modification and conjugation reactions. These structural features explain the compound's utility as a substrate for enzymatic transformations and its involvement in complex biochemical networks.

Crystallographic and spectroscopic analyses have revealed specific bonding patterns and electronic distributions that contribute to the compound's stability under physiological conditions. The arrangement of oxygen atoms within the molecule creates specific electrostatic environments that influence interactions with enzymatic active sites and other biological macromolecules. Understanding these structural nuances has proven essential for predicting the compound's behavior in both synthetic and biological contexts.

Research Evolution and Current State of Knowledge

Contemporary research on this compound has expanded significantly beyond its initial characterization, encompassing diverse areas including analytical methodology development, enzymatic studies, and metabolic pathway elucidation. Recent analytical advances have focused on developing sensitive detection methods, with high-performance liquid chromatography techniques achieving detection limits of approximately 100 femtomoles through derivatization with 2,3-diaminonaphthalene to form fluorescent benzoquinoxaline derivatives.

Current understanding of the compound's biological roles has been enhanced through studies examining its formation during metal-catalyzed oxidation reactions. Research has demonstrated that iron and ferritin catalyze the formation of this compound from 5-aminolevulinic acid under specific conditions, suggesting potential roles in cellular damage mechanisms and carcinogenesis pathways. These findings have implications for understanding lead intoxication effects and the elevated cancer risks observed in acute intermittent porphyria patients.

Modern research has also elucidated the compound's involvement in the glyoxalase enzyme system, where it serves as a substrate for glyoxalase I with a Michaelis constant of 1.0 × 10^-3 M at pH 5.8. The enzymatic transformation produces a glutathione derivative that undergoes subsequent hydrolysis by glyoxalase II to yield D-alpha-hydroxyglutarate. These enzymatic pathways suggest potential metabolic functions related to tricarboxylic acid cycle entry mechanisms.

| Research Domain | Key Findings | Detection Sensitivity | Biological Relevance |

|---|---|---|---|

| Analytical Methods | HPLC-fluorescence detection | 100 femtomoles | Metabolite quantification |

| Metal Catalysis | Iron-mediated formation | Not specified | Cellular damage mechanisms |

| Enzyme Kinetics | Glyoxalase I substrate | Km = 1.0 × 10^-3 M | Metabolic pathway integration |

| Biosynthesis | Glutamate-derived formation | Variable | Porphyrin metabolism |

Current research directions continue to explore the compound's potential applications in pharmaceutical development and its roles in various disease states. Studies investigating its formation from glutamate precursors have provided insights into alternative biosynthetic pathways for important biological molecules, particularly in organisms that produce chlorophyll through non-traditional routes. These investigations have revealed that this compound can be obtained from both glutamate and glycine precursors, suggesting multiple biosynthetic origins depending on cellular conditions and metabolic demands.

特性

IUPAC Name |

4,5-dioxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-3-4(7)1-2-5(8)9/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUFRVYVNKGICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208493 | |

| Record name | 4,5-Dioxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gamma-delta-Dioxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5976-90-9 | |

| Record name | 4,5-Dioxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5976-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dioxovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dioxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Friedel-Crafts Acylation with Glutaric Anhydride

A prominent method for synthesizing 4,5-dioxopentanoic acid involves Friedel-Crafts acylation using glutaric anhydride as a precursor. In this approach, glutaric anhydride reacts with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), under reflux conditions . The reaction proceeds via electrophilic aromatic substitution, where the anhydride’s carbonyl groups are activated by AlCl₃, facilitating the formation of the dioxo backbone.

Reaction Conditions:

-

Catalyst: AlCl₃ (1.5–2.5 equivalents)

-

Solvent: Fluorobenzene or dichloromethane

-

Temperature: Reflux (≈80–100°C)

Mechanistic Insight:

AlCl₃ coordinates with the carbonyl oxygen of glutaric anhydride, generating a highly electrophilic acylium ion. This intermediate undergoes nucleophilic attack, leading to the formation of the 4,5-dioxo structure. The use of fluorobenzene as a solvent enhances reaction efficiency by stabilizing charged intermediates .

Hydrolysis of Dimethyl 1,3-Acetonedicarboxylate

An alternative route involves the hydrolysis of dimethyl 1,3-acetonedicarboxylate, a diester derivative. Under acidic conditions, the ester groups are hydrolyzed to carboxylic acids, yielding this compound .

Procedure:

-

Ester Hydrolysis: Dimethyl 1,3-acetonedicarboxylate is treated with concentrated sulfuric acid (H₂SO₄) in aqueous methanol.

-

Purification: The crude product is recrystallized from ethyl acetate or subjected to column chromatography .

Optimization Factors:

-

Acid Concentration: 6 M H₂SO₄ maximizes hydrolysis efficiency.

-

Temperature: 60–70°C prevents decarboxylation side reactions.

Enzymatic Synthesis via Ketoreductases

Recent advances in biocatalysis have enabled the enzymatic preparation of this compound using engineered ketoreductases. These enzymes catalyze the reduction of diketones to dioxo acids under mild conditions .

Biocatalytic Pathway:

-

Substrate: 2,5-Dioxohexanedioic acid

-

Enzyme: Recombinant ketoreductase (e.g., KRED-101)

-

Cofactor: NADPH (0.1 mM)

-

Buffer: Phosphate buffer (pH 7.0)

Advantages:

-

High enantioselectivity (>99% ee)

-

Environmentally benign conditions

Multi-Step Synthesis with Isotopic Labeling

For research requiring isotopically labeled this compound (e.g., ¹³C or ¹⁵N), a multi-step protocol involving protective group chemistry is employed .

Key Steps:

-

Protection: Levulinic acid is protected as a tert-butyl ester.

-

Amination: The 5-position is aminated using hydroxylamine-O-sulfonic acid.

-

Oxidation: The amine group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).

-

Deprotection: Acidic hydrolysis removes the tert-butyl group .

Isotopomer Synthesis:

-

¹³C-Labeling: [1,2,3,4,5-¹³C₅]-4,5-dioxopentanoic acid is synthesized using ¹³C-enriched starting materials.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Yield (%) | Purity | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | 60–75 | 95–98% | Industrial |

| Diester Hydrolysis | H₂SO₄ | 50–65 | 90–95% | Laboratory |

| Oxidation | KMnO₄/V₂O₅ | 65–70 | 85–90% | Pilot Scale |

| Enzymatic Synthesis | Ketoreductase | 80–85 | >99% | Industrial |

| Isotopic Labeling | Jones Reagent | 40–50 | 95–98% | Research |

Key Observations:

化学反応の分析

Types of Reactions: 4,5-Dioxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The oxo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like Grignard reagents and organolithium compounds can facilitate substitution reactions.

Major Products Formed:

Oxidation: Higher oxidation state products such as carboxylic acids.

Reduction: Hydroxyl derivatives of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4,5-Dioxopentanoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in developing anti-inflammatory and analgesic drugs. For example, derivatives such as 4-benzamido-5-oxopentanoic acid have shown promising results in inhibiting gastric acid secretion, indicating their utility in treating gastrointestinal disorders . Additionally, compounds derived from this compound have been evaluated for their anticancer properties, demonstrating growth inhibition in cancer cell lines .

Biochemical Research

Investigating Metabolic Pathways

In biochemical research, this compound is utilized to study metabolic pathways and enzyme interactions. Its role in understanding disease mechanisms is significant; researchers have employed it to explore the biological effects of gastrin and its receptors, which are crucial for gastric function . This compound's ability to inhibit specific enzymatic activities makes it a valuable tool for investigating therapeutic targets.

Material Science

Enhancing Material Properties

In material science, this compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. This application is particularly beneficial for creating advanced materials used in various industrial processes. The incorporation of this compound into polymer matrices can lead to improved performance characteristics in applications ranging from packaging to biomedical devices.

Agricultural Chemistry

Development of Agrochemicals

The compound finds applications in agricultural chemistry as well. It contributes to the formulation of herbicides and pesticides that are more effective and environmentally friendly. Research indicates that derivatives of this compound can enhance the efficacy of agrochemicals by improving their bioavailability and reducing toxicity to non-target organisms.

Analytical Chemistry

Standards for Analytical Methods

In analytical chemistry, this compound is used as a standard in various analytical methods. Its role in quantifying and detecting similar compounds in complex mixtures is crucial for quality control across multiple industries. This application ensures the reliability of analytical results, which is essential for regulatory compliance and product safety.

Case Studies and Data Tables

作用機序

The mechanism of action of 4,5-dioxopentanoic acid involves its interaction with molecular targets and pathways in biological systems. As a Bronsted acid, it can donate a hydron to acceptor molecules, influencing various biochemical processes . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

類似化合物との比較

Valeric Acid: The parent compound of 4,5-dioxopentanoic acid, with a similar structure but lacking the oxo groups.

4-Oxoglutarate Semialdehyde: A related compound with one oxo group at the 4-position.

Uniqueness: this compound is unique due to the presence of two oxo groups at specific positions, which imparts distinct chemical properties and reactivity compared to its analogs .

生物活性

4,5-Dioxopentanoic acid, also known by its chemical identifier 5976-90-9, is a dioxo monocarboxylic acid derived from valeric acid, featuring two oxo groups at the 4- and 5-positions. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its potential biological activities and applications.

- Molecular Formula : CHO

- Solubility : Soluble in water and organic solvents.

- Structure : Contains a valeric acid core with two carbonyl groups.

This compound acts primarily as a Bronsted acid, capable of donating protons to acceptor molecules. This property influences various biochemical processes within biological systems. Its interactions with molecular targets can lead to significant biological effects, including potential therapeutic applications.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit notable biological activities:

- Inhibition of CCK Receptors : New derivatives such as (R)-4-benzamido-5-oxopentanoic acid have been synthesized and evaluated for their capacity to inhibit the binding of CCK (cholecystokinin) receptors. These studies indicate that certain derivatives can selectively antagonize CCK-A and CCK-B receptors, impacting gastric acid secretion .

In Vivo Studies

- A specific derivative, CR 2194, was tested in vivo on cats and dogs. It demonstrated significant inhibition of acid secretion induced by pentagastrin infusion, with ID50 values indicating potent activity . This suggests potential therapeutic applications in managing gastric conditions.

Case Studies

- Gastric Secretion Inhibition : A study involving CR 2194 showed effective inhibition of gastric acid secretion in both cat and dog models. The compound's selectivity for gastrin receptors highlights its potential as a therapeutic agent for gastric disorders.

- Secondary Organic Aerosol Formation : Research has indicated that this compound can be a product of secondary organic aerosol (SOA) formation from ozonolysis reactions involving volatile organic compounds (VOCs). Its detection in environmental samples suggests ecological relevance and potential impacts on air quality .

Synthesis and Applications

The synthesis of this compound typically involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds. This method allows for the production of the compound on both laboratory and industrial scales.

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing 4,5-Dioxopentanoic acid, and how are purity and yield optimized?

- Methodological Answer : The compound is synthesized via esterification and oxidation reactions. For example, dimethyl 3-(dioxo ethyl)glutarate (R = R' = CH₃) can be hydrolyzed under acidic conditions to yield this compound. Purification typically involves recrystallization or column chromatography, with yield optimization dependent on reaction temperature and catalyst selection (e.g., sulfuric acid for ester hydrolysis). Purity is validated via melting point analysis and thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying carbonyl groups and carboxylic acid protons. Infrared (IR) spectroscopy confirms the presence of ketone (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3000 cm⁻¹) functional groups. Mass spectrometry (MS) provides molecular ion peaks ([M+H]⁺) for molecular weight validation. Cross-referencing with literature data ensures structural accuracy .

Q. How is this compound handled safely in laboratory settings due to its reactivity?

- Methodological Answer : The compound’s α,β-diketone moiety makes it prone to oxidation. Safe handling requires inert atmospheres (e.g., nitrogen gloveboxes), cold storage (0–6°C), and avoidance of strong bases or reducing agents. Personal protective equipment (PPE) and fume hoods are mandatory during synthesis to mitigate exposure risks .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how can its enzymatic interactions be experimentally validated?

- Methodological Answer : In microbial systems, this compound is an intermediate in the conversion of α-ketoglutarate to 1,4-butanediol. Enzymatic validation involves:

- Step 1 : Purifying recombinant enzymes (e.g., 2,5-dioxopentanoate reductase) via affinity chromatography.

- Step 2 : Conducting in vitro assays with NADPH/NADH cofactors, monitoring substrate depletion via HPLC or UV-Vis spectroscopy.

- Step 3 : Kinetic analysis (Km, Vmax) to quantify enzyme efficiency .

Q. How can researchers resolve contradictions in reported reactivity profiles of this compound across studies?

- Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., pH, solvent polarity). A systematic approach includes:

- Controlled Replication : Reproduce studies under standardized conditions (buffered solutions, controlled temperatures).

- Multivariate Analysis : Use Design of Experiments (DoE) to isolate variables influencing reactivity.

- Cross-Validation : Compare results with computational models (e.g., DFT calculations for reaction pathways) .

Q. What advanced statistical methods are recommended for analyzing dose-response or kinetic data involving this compound?

- Methodological Answer :

- Non-linear Regression : Fit kinetic data (e.g., Michaelis-Menten curves) using software like GraphPad Prism.

- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets.

- Bayesian Inference : Model uncertainty in dose-response relationships when sample sizes are limited .

Data Analysis and Interpretation

Q. How should researchers integrate contradictory data into a cohesive narrative for publication?

- Methodological Answer :

- Triangulation : Cross-reference contradictory results with orthogonal techniques (e.g., NMR vs. X-ray crystallography).

- Error Propagation Analysis : Quantify measurement uncertainties using tools like Monte Carlo simulations.

- Contextual Discussion : Link discrepancies to methodological limitations (e.g., solvent effects on NMR chemical shifts) .

Q. What strategies ensure robust reproducibility in studies involving this compound?

- Methodological Answer :

- Open Science Practices : Publish raw NMR/MS spectra and synthetic protocols in supplementary materials.

- Collaborative Validation : Partner with independent labs to replicate key findings.

- Pre-registration : Document hypotheses and experimental designs prior to data collection to reduce bias .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。